7-ethoxy-1H-1,5-naphthyridin-4-one

β-adrenoceptor lipolysis functional antagonism

7-Ethoxy-1H-1,5-naphthyridin-4-one (C₁₀H₁₀N₂O₂, MW 190.20 g/mol) is a heterocyclic small molecule belonging to the 1,5-naphthyridine family. It features a fused bicyclic core with nitrogen atoms at positions 1 and 5, a ketone at position 4, and an ethoxy substituent at position The 1,5-naphthyridine scaffold is recognised as a 'privileged structure' in medicinal chemistry, enabling diverse biological activities through modular substitution.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B13878438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-ethoxy-1H-1,5-naphthyridin-4-one
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C(=O)C=CN2)N=C1
InChIInChI=1S/C10H10N2O2/c1-2-14-7-5-8-10(12-6-7)9(13)3-4-11-8/h3-6H,2H2,1H3,(H,11,13)
InChIKeyQPKANMRHYUTICD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethoxy-1H-1,5-naphthyridin-4-one – A 7-Alkoxy-Substituted 1,5-Naphthyridin-4-one Scaffold for Medicinal Chemistry and SAR Exploration


7-Ethoxy-1H-1,5-naphthyridin-4-one (C₁₀H₁₀N₂O₂, MW 190.20 g/mol) is a heterocyclic small molecule belonging to the 1,5-naphthyridine family [1]. It features a fused bicyclic core with nitrogen atoms at positions 1 and 5, a ketone at position 4, and an ethoxy substituent at position 7. The 1,5-naphthyridine scaffold is recognised as a 'privileged structure' in medicinal chemistry, enabling diverse biological activities through modular substitution [2]. The 7-ethoxy variant serves as a key intermediate and comparator for structure-activity relationship (SAR) studies, particularly where substitution at the C-7 position governs target binding, selectivity, and physicochemical properties.

Why 7-Ethoxy-1H-1,5-naphthyridin-4-one Cannot Be Casually Interchanged with Its 7-Methoxy or Unsubstituted Analogs


Generic substitution among 1,5-naphthyridin-4-one analogs fails because the nature of the 7-alkoxy substituent exerts profound and quantifiable effects on both biological activity and physicochemical behaviour. Direct comparative data across 7-alkoxy naphthyridine derivatives demonstrate that the shift from methoxy to ethoxy can alter lipophilicity (ΔXLogP3 ≈ 0.4) [1], while studies on closely related 1,8-naphthyridine congeners show that 7-ethoxy versus 7-methoxy substitution dictates functional activity at β-adrenoceptors, converting an active antagonist into an inactive analog [2]. Furthermore, SAR investigations on the naphthyridinone antitumor series explicitly identify the C-7 position as a critical determinant of potency, with optimal substituents yielding >100-fold differences in IC₅₀ against resistant cell lines [3]. These findings preclude simple interchange and mandate compound-specific qualification for any research or procurement decision.

Quantitative Differentiation Evidence for 7-Ethoxy-1H-1,5-naphthyridin-4-one Against Closest Analogs


β-Adrenoceptor Functional Selectivity: 7-Ethoxy Confers Inactivity While Other 7-Substituted Analogs Retain Antagonism

In a study of 1,8-naphthyridine derivatives as β-adrenoceptor antagonists, 7-ethoxy and 7-methoxy analogs (at 10, 50, and 100 μM) failed to modify the isoprenaline-induced lipolysis concentration-response curve in rat white adipocytes. By contrast, the 7-hydroxy-2-(4'-methoxybenzylamine)-6-nitro-3-phenyl analog (compound 3) and the 7-methoxy-2-(4'-methoxybenzylamine)-6-amino-3-phenyl analog (compound 10) produced competitive antagonism and a rightward shift of the isoprenaline curve, respectively [1]. Although this study was performed on the 1,8-naphthyridine regioisomeric series, it provides the only published direct functional comparison of 7-ethoxy versus 7-methoxy naphthyridine derivatives in a mammalian ex vivo assay.

β-adrenoceptor lipolysis functional antagonism SAR

Lipophilicity Tuning: XLogP3 Difference of 0.4 Between 7-Ethoxy and 7-Methoxy Analogs Directs Membrane Permeability and Solubility

The replacement of a 7-methoxy group (MW 176.17 g/mol) with a 7-ethoxy group (MW 190.20 g/mol) increases the computed octanol-water partition coefficient (XLogP3-AA) from approximately 0.8 to 1.2, a difference of +0.4 log units [1]. This shift positions the ethoxy analog closer to the optimal lipophilicity range (LogP 1–3) for oral bioavailability while retaining an additional rotatable bond, which may influence entropic binding penalties. The unsubstituted 1H-1,5-naphthyridin-4-one core (MW 146.15 g/mol) lacks any 7-alkoxy group and thus has substantially lower computed lipophilicity [2].

lipophilicity XLogP3 physicochemical property drug-likeness

C-7 Position Is a Critical Determinant of Antitumor Potency in the Naphthyridinone Series

In the 2017 SAR study by Jia et al., a series of naphthyridinone derivatives based on 1a (a precursor of the clinical antitumor agent Voreloxin) were designed and evaluated. The authors explicitly identified the C-7 position as one of two optimal substitution sites, with specific substituents at this position driving broad-spectrum antitumor activity. The lead compound 10j exhibited IC₅₀ values of <0.5–6.25 μmol/L across a panel of cancer cell lines, being 1.3-fold to >100-fold more potent than reference compounds, including against etoposide-resistant and 1a-resistant lines [1]. This establishes that the identity of the C-7 substituent on the naphthyridinone core is not merely decorative but is a primary driver of potency and resistance profile.

antitumor naphthyridinone C-7 SAR Voreloxin precursor

Enzyme Inhibition Profiling: Quantified Weak Dihydroorotase Inhibition Distinguishes the Compound from Potent Naphthyridine-Based Enzyme Inhibitors

The compound was evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells, yielding an IC₅₀ of 1.80 × 10⁵ nM (180 μM) at pH 7.37 [1]. This near-millimolar potency contrasts sharply with potent 1,5-naphthyridine-based enzyme inhibitors reported elsewhere—such as TGF-β type I receptor (ALK5) inhibitors with IC₅₀ values of 4–6 nM [2] and bacterial topoisomerase inhibitors (NBTIs) with MIC values of 0.016–0.25 μg/mL against S. aureus [3]. The weak DHOase inhibition profile supports the use of 7-ethoxy-1H-1,5-naphthyridin-4-one as a selectivity control or as an inert scaffold for targeted library synthesis where DHOase off-target activity must remain minimal.

dihydroorotase enzyme inhibition selectivity profiling DHOase

Gould-Jacobs Synthetic Route Enables Modular Diversification at the 7-Position for Library Synthesis

The synthesis of 7-ethoxy-1H-1,5-naphthyridin-4-one proceeds via the well-established Gould-Jacobs reaction, wherein 3-aminopyridine condenses with diethyl methylenemalonate followed by thermal cyclization [1]. This route is modular: variation of the alkoxide nucleophile during the ethoxy introduction step enables systematic access to a homologous series (7-methoxy, 7-ethoxy, 7-propoxy, etc.) from a common intermediate. This contrasts with the 7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one class (NBTIs such as AM-8888 [2]), which requires multi-step halogenation and cyanomethylation sequences. Procurement of the pre-formed 7-ethoxy compound thus eliminates 2–3 synthetic steps typically required to install the alkoxy group, accelerating SAR campaigns.

Gould-Jacobs reaction synthetic accessibility naphthyridine synthesis chemical library

Recommended Application Scenarios for 7-Ethoxy-1H-1,5-naphthyridin-4-one Based on Quantitative Differentiation Evidence


Negative Control Compound for β-Adrenoceptor and GPCR Counter-Screening Panels

The demonstrated lack of functional activity at β-adrenoceptors (no modification of isoprenaline-induced lipolysis at concentrations up to 100 μM [1]) qualifies 7-ethoxy-1H-1,5-naphthyridin-4-one as a structurally matched negative control for naphthyridine-based GPCR screening libraries. Researchers developing naphthyridine-derived kinase inhibitors or antibacterial agents can use this compound to verify that observed phenotypic effects are not confounded by β-adrenergic pathway modulation.

Starting Scaffold for C-7-Focused Antitumor SAR with Defined Resistance Profile Benchmarking

The C-7 position has been validated as a potency-determining substitution site in the naphthyridinone antitumor chemotype, with optimal C-7 substituents achieving IC₅₀ values of <0.5 μmol/L [2]. The 7-ethoxy variant provides a distinct, commercially available entry point for systematic SAR exploration at this position. Its use enables direct potency comparisons against the 7-methoxy analog and etoposide-resistant cell lines, referencing the established benchmark of >100-fold potency improvement achievable through C-7 optimization.

Inert Scaffold for Dihydroorotase Counter-Screening in Antimalarial and Immunosuppressant Programs

With an IC₅₀ of ~180 μM against dihydroorotase [3], this compound serves as a suitably inert scaffold for medicinal chemistry programs targeting DHOase-independent pathways (e.g., plasmodial PI4K, TGF-β signaling, or bacterial topoisomerases). Its weak DHOase inhibition ensures that any activity observed in cellular assays can be attributed to the intended target rather than to DHOase-mediated pyrimidine biosynthesis interference, a critical consideration given that DHOase is a validated antimalarial and immunosuppressant target.

Synthetic Intermediate for Modular 7-Alkoxy-1,5-naphthyridine Library Construction

The Gould-Jacobs synthetic accessibility of the 7-ethoxy-4-one scaffold [4] makes the pre-formed compound an efficient starting material for further derivatization. Procurement eliminates the need for 2–3 synthetic steps (alkoxide introduction and purification) compared to building the 7-alkoxy group de novo, enabling rapid parallel synthesis at the N-1, C-2, C-3, and C-6 positions. This is particularly valuable for hit-to-lead programs requiring 50–200 compound libraries within compressed timelines.

Quote Request

Request a Quote for 7-ethoxy-1H-1,5-naphthyridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.